molecular formula C23H27N3O2S2 B2403908 N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide CAS No. 847381-20-8

N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide

Cat. No. B2403908
CAS RN: 847381-20-8
M. Wt: 441.61
InChI Key: PJYXONGMKTZDLZ-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpiperazine . Phenylpiperazines are a family of organic compounds based on the piperazine structure with a phenyl substituent at one of the nitrogen atoms .

Scientific Research Applications

Potential in Photodynamic Therapy for Cancer Treatment A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized and characterized. This compound showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Development of Antidepressants A study focused on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, exploring their potential as antidepressants by designing them to have dual pharmacological profiles: 5-HT reuptake inhibition and 5-HT1A receptor antagonism. This dual action was expected to lead to a more rapid and pronounced enhancement in serotoninergic neurotransmission and a more efficacious treatment for depression. Some of these compounds demonstrated significant affinity at the 5-HT transporter and 5-HT1A receptors, with promising antidepressant-like activity in pharmacological tests (J. Martínez-Esparza et al., 2001).

Antibacterial Agents Novel N-substituted imide derivatives were synthesized and tested for antimicrobial activity. These compounds demonstrated potential as antibacterial agents, with selected products showing significant activity. This study adds to the understanding of the structural factors influencing antimicrobial efficacy and offers potential for the development of new antibacterial drugs (A. Khalil, M. Berghot, M. Gouda, 2010).

properties

IUPAC Name

N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S2/c1-19(24-30(27,28)21-11-6-3-7-12-21)23(22-13-8-18-29-22)26-16-14-25(15-17-26)20-9-4-2-5-10-20/h2-13,18-19,23-24H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYXONGMKTZDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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